2,4-Dichloro-5,7-dimethylquinoline

描述

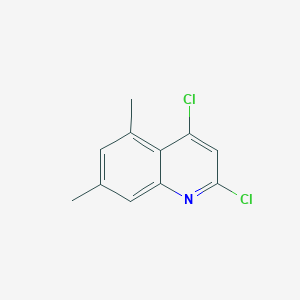

2,4-Dichloro-5,7-dimethylquinoline is a halogenated quinoline derivative featuring chlorine atoms at positions 2 and 4, along with methyl groups at positions 5 and 7. Quinolines are bicyclic aromatic compounds with a nitrogen atom in their structure, widely studied for their pharmacological and material science applications . Substitutions like chlorine and methyl groups enhance stability, lipophilicity, and reactivity, making such compounds valuable in drug discovery and organic synthesis.

属性

分子式 |

C11H9Cl2N |

|---|---|

分子量 |

226.10 g/mol |

IUPAC 名称 |

2,4-dichloro-5,7-dimethylquinoline |

InChI |

InChI=1S/C11H9Cl2N/c1-6-3-7(2)11-8(12)5-10(13)14-9(11)4-6/h3-5H,1-2H3 |

InChI 键 |

WCBRZKURKFESLW-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C2C(=C1)N=C(C=C2Cl)Cl)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5,7-dimethylquinoline typically involves the chlorination of 2,4-dimethylquinoline. One common method is the Friedlaender condensation, where 2-aminoacetophenone reacts with ethyl acetoacetate in the presence of a catalyst such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate . The reaction is carried out at elevated temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using chlorinating agents like phosphorus pentachloride or thionyl chloride. The reaction conditions are optimized to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions: 2,4-Dichloro-5,7-dimethylquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the quinoline ring are reactive towards nucleophiles, allowing for the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary amines, thiols, and alkoxides are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in medicinal chemistry and other applications.

科学研究应用

2,4-Dichloro-5,7-dimethylquinoline has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Quinoline derivatives, including this compound, are explored for their potential use in drug development, particularly for antimalarial and anticancer therapies.

Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 2,4-Dichloro-5,7-dimethylquinoline involves its interaction with various molecular targets. The chlorine and methyl groups on the quinoline ring enhance its binding affinity to specific enzymes and receptors. This interaction can inhibit the activity of certain enzymes, leading to the compound’s biological effects. The exact pathways and targets may vary depending on the specific application and derivative used.

相似化合物的比较

Structural and Functional Group Analysis

The table below compares substituents, molecular formulas, and key properties of 2,4-Dichloro-5,7-dimethylquinoline with structurally related quinoline derivatives:

Physicochemical Properties

- Planarity and Reactivity: 4-Chloro-6,7-dimethoxyquinoline exhibits near-planar geometry, enhancing π-π stacking interactions critical for crystal packing . In contrast, methyl groups in this compound likely increase steric hindrance, reducing planarity compared to methoxy derivatives.

- Solubility: Hydroxy and carboxylic acid groups in 5,7-Dichloro-4-hydroxy-3-quinolinecarboxylic acid improve water solubility, whereas chloro and methyl groups in this compound enhance lipid solubility .

Key Research Findings

Substitution Effects: Chlorine atoms at positions 2 and 4 (as in the target compound) may enhance electrophilic substitution reactivity compared to 4,7-dichloroquinoline . Methyl groups at 5 and 7 positions likely increase metabolic stability, making the compound more suitable for in vivo studies .

Synthetic Challenges: Steric hindrance from methyl groups in this compound could complicate regioselective synthesis, requiring optimized catalysts (e.g., Pd-based systems) .

Structural Insights: Intramolecular hydrogen bonding (e.g., C–H⋯Cl interactions in 4-Chloro-6,7-dimethoxyquinoline) stabilizes the quinoline core, a feature that may persist in methylated analogs .

生物活性

2,4-Dichloro-5,7-dimethylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, particularly in antimicrobial and anticancer therapies.

Chemical Structure and Properties

The molecular structure of this compound features chlorine and methyl substituents on the quinoline ring. These groups enhance its binding affinity to various biological targets, influencing its reactivity and biological properties. The compound can undergo several chemical reactions, including nucleophilic substitution and oxidation-reduction processes, which are crucial for its biological activity.

The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors. This interaction can lead to the inhibition of enzyme activity, altering metabolic pathways within cells. The presence of chlorine enhances the compound's reactivity, allowing it to form derivatives that may exhibit enhanced biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been investigated against various bacterial strains, including both gram-positive bacteria and mycobacterial species. The introduction of halogen atoms in the structure is known to increase antibacterial efficacy. In studies comparing its activity with clinically used antibiotics, compounds derived from this compound demonstrated comparable or superior effectiveness .

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown potential as an anticancer agent. Studies have evaluated its cytotoxicity against multiple cancer cell lines. The results indicated that certain derivatives possess submicromolar activity against cancer cells while exhibiting minimal toxicity to normal mammalian cells. This selective cytotoxicity is a critical factor in drug development for cancer therapies .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

- Antibacterial Efficacy : A study assessed the antibacterial activity of various substituted quinolines against Staphylococcus aureus and Mycobacterium tuberculosis. The results showed that some derivatives had significant antibacterial properties comparable to standard treatments like ampicillin .

- Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects on primary porcine monocyte-derived macrophages and human cancer cell lines. The findings indicated that certain derivatives were effective in inducing apoptosis in cancer cells while sparing healthy cells .

- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications in the chlorine and methyl groups significantly influenced the biological activities of the compounds. Variations in lipophilicity were correlated with enhanced bioactivity profiles .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chlorine and methyl groups | Antimicrobial and anticancer properties |

| 4,7-Dichloroquinoline | Lacks methyl groups | Lower reactivity compared to 2,4-DCDQ |

| Chloroquine | Similar quinoline structure | Primarily antimalarial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。